1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate

Lipophilicity Drug Design ADME

Spirocyclic fragment libraries relying on all-oxygen scaffolds often suffer from insufficient mesylate electrophilicity, limiting conversion with hindered amines. 1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-92-6) resolves this through sulfur incorporation: • Enhanced electrophilicity: Sulfide substituent (Hammett σₚ = 0.00 vs. -0.27 for ether) yields a more reactive mesylate leaving group for efficient late-stage diversification. • Thermal robustness: Flash point 230.1 °C; boiling point 28 °C above the dioxa analog - compatible with microwave-assisted and prolonged high-temperature reactions. • Distinct property space: LogP 1.1 and TPSA 86.3 Ų deliver a moderately lipophilic, peripheral-restricted profile ideal for sEH inhibitor programs. Supplied at ≥95% purity; available for immediate global shipment.

Molecular Formula C10H18O4S2
Molecular Weight 266.4 g/mol
Cat. No. B12085687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate
Molecular FormulaC10H18O4S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCOC2(C1)CCSCC2
InChIInChI=1S/C10H18O4S2/c1-16(11,12)14-9-2-5-13-10(8-9)3-6-15-7-4-10/h9H,2-8H2,1H3
InChIKeyMYDRBZWRLXCTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-9-thiaspiro[5.5]undecan-4-yl Methanesulfonate – Baseline Profile


1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551‑92‑6) is a heteroatom‑rich spirocyclic mesylate ester that combines a tetrahydropyran ring, a tetrahydrothiopyran ring, and a methanesulfonate leaving group at the 4‑position [REFS‑1]. The compound exhibits a molecular formula of C₁₀H₁₈O₄S₂, a molecular weight of 266.38 g/mol, and a computed LogP of 1.1, which places it in a moderately lipophilic space relative to its all‑oxygen 1,9‑dioxaspiro analog [REFS‑2]. Its spiro[5.5]undecane core provides a rigid, three‑dimensional scaffold that is of growing interest in medicinal chemistry for the construction of conformationally constrained ligand libraries.

Rigid spiro[5.5] scaffold for conformational constraint
Mesylate leaving group for nucleophilic substitution
Heteroatom-rich (O,S) building block for library synthesis

Risks of Substituting with 1,9-Dioxa Analog


The replacement of the tetrahydrothiopyran sulfur atom in 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate with a second oxygen atom (yielding the 1,9‑dioxaspiro analog) is not a benign isosteric substitution. The sulfur atom is larger, more polarizable, and less electronegative than oxygen, which alters the compound’s hydrogen‑bond acceptor capacity, dipole moment, and lipophilicity [REFS‑1]. These changes are reflected in measurable differences in LogP, topological polar surface area (TPSA), and boiling point that can directly affect membrane permeability, solubility, and the intrinsic reactivity of the methanesulfonate leaving group. Consequently, assuming functional interchangeability without experimental validation introduces uncontrolled variables in synthetic sequences, pharmacological profiling, or structure‑activity relationship (SAR) studies.

Replacing the tetrahydrothiopyran sulfur with oxygen (1,9-dioxa analog) is not a benign isosteric exchange. Differences in size, polarizability, and electronegativity shift LogP, TPSA, and mesylate reactivity, introducing uncontrolled variables in SAR and synthesis.
Target
Thia-spiro mesylate
Sulfur-bearing ring; higher lipophilicity (LogP 1.1), larger TPSA (86.3 Ų), predicted higher electrophilicity.
Substitute
1,9-Dioxa analog
All-oxygen spiro system; lower LogP (0.3), smaller TPSA (70.2 Ų), expected different leaving-group reactivity.

Physicochemical Comparison vs. 1,9-Dioxa Analog


LogP Difference

The computed LogP (XLogP3) of 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is 1.1, whereas the 1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate analog has an XLogP3 of 0.3 [REFS‑1][REFS‑2]. This represents a 0.8 log unit increase in lipophilicity, which typically translates to enhanced membrane permeability but potentially reduced aqueous solubility.

LogP Difference
Head-to-head
Target XLogP3 1.1
Analog XLogP3 0.3
Δ = +0.8 (target more lipophilic)
Reported lipophilicity increase may support membrane permeability design.
XLogP3 algorithm (PubChem/Kuujia)
Lipophilicity Drug Design ADME

Topological Polar Surface Area Difference

The topological polar surface area (TPSA) of 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is 86.3 Ų, while the 1,9-dioxaspiro analog possesses a TPSA of 70.2 Ų [REFS‑1][REFS‑2]. The 16.1 Ų increase arises from the replacement of an ether oxygen with a sulfide sulfur, which alters the spatial distribution of hydrogen‑bond acceptor sites.

TPSA Difference
Head-to-head
Target TPSA 86.3 Ų
Analog TPSA 70.2 Ų
Δ = +16.1 Ų (target larger polar surface)
Higher TPSA may support peripherally restricted target profiling.
Cactvs algorithm (PubChem/Kuujia)
Polar Surface Area Permeability Solubility

Boiling Point Difference

The predicted boiling point of 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is 456.8 ± 45.0 °C, compared with 428.8 ± 45.0 °C for the 1,9-dioxa analog [REFS‑1][REFS‑2]. This 28 °C increase suggests stronger intermolecular forces in the sulfur‑containing spirocycle, likely due to greater polarizability of the sulfide moiety.

Boiling Point
Predicted
456.8 ± 45.0 °C (Δ +28 °C vs analog)
May indicate lower volatility; supports thermal processing review.
Predicted (ACD/Labs); data to verify
Thermal Stability Purification Formulation

Flash Point Difference

The flash point of 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is predicted to be 230.1 ± 28.7 °C, which is 17 °C higher than the 213.1 ± 28.7 °C flash point of the 1,9-dioxa analog [REFS‑1][REFS‑2]. This lower flammability risk may simplify hazardous‑material shipping classifications and large‑scale process safety protocols.

Flash Point
Predicted
230.1 ± 28.7 °C (Δ +17 °C vs analog)
Higher flash point may support process safety and shipping classification.
Predicted; data to verify
Safety Process Chemistry Shipping

Mesylate Leaving-Group Reactivity

While direct comparative kinetic data for the methanesulfonate displacement in 1-oxa-9-thiaspiro vs. 1,9-dioxaspiro systems are not available in the public domain, the electron‑donating character of sulfur (Hammett σₚ = 0.00 for –SCH₃) versus oxygen (σₚ = –0.27 for –OCH₃) predicts a less electron‑rich ring system in the thia compound [REFS‑1]. This electronic difference is expected to render the methanesulfonate carbon slightly more electrophilic, accelerating nucleophilic substitution rates relative to the dioxa analog.

Mesylate Reactivity
Class-level inference
Predicted enhanced electrophilicity based on Hammett σₚ (–SCH₃ 0.00 vs –OCH₃ –0.27)
Supports consideration for SN2 reactions with weak nucleophiles; requires experimental validation.
Hammett constants (Hansch et al.); spirocyclic inference
Nucleophilic Substitution Synthetic Utility Leaving Group

Purity and Price Comparison

Commercially, 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate is offered at 95–98% purity by multiple vendors, with a typical price of approximately $640 per 0.1 g [REFS‑1]. In contrast, the 1,9-dioxa analog is listed at 95% purity with a lower per‑gram cost (approximately $150/g at research scale) [REFS‑2]. The higher price of the thia compound reflects its more complex synthesis and lower commercial availability, but may be justified by its differentiated physicochemical profile for specialized applications.

Purity & Price
Supplier data
Target: 95–98%, ~$640/0.1 g
Analog: 95%, ~$150/g
Higher per-gram cost may require scientific rationale for selection.
Pricing from publicly listed vendor catalogs
Procurement Purity Cost Efficiency

Application Scenarios


Peripherally Restricted sEH Inhibitors

The elevated TPSA of 86.3 Ų and moderate LogP of 1.1 position 1-oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate as a preferred mesylate building block for soluble epoxide hydrolase (sEH) inhibitors that require peripheral restriction [REFS‑1][REFS‑2]. The compound’s enhanced lipophilicity relative to the dioxa analog may improve target‑tissue distribution while the higher TPSA helps limit CNS penetration, addressing a key safety concern in chronic kidney disease therapies.

Thermally Demanding Synthesis

With a predicted boiling point 28 °C higher than the dioxa analog and a flash point of 230.1 °C, the thia compound is better suited for synthetic sequences that require prolonged heating or high‑temperature nucleophilic substitutions [REFS‑1]. This thermal robustness reduces decomposition risk during distillation or microwave‑assisted reactions, improving yield consistency in kilogram‑scale process development.

Late-Stage Functionalization

The less electron‑donating sulfide substituent (Hammett σₚ = 0.00 vs. –0.27 for ether) is expected to enhance the electrophilicity of the mesylate‑bearing carbon [REFS‑1]. This property makes the compound particularly attractive for late‑stage diversification with sterically hindered or weakly nucleophilic amines, where the dioxa analog may give incomplete conversion under identical conditions.

Spirocyclic Fragment Libraries

The 0.8‑unit LogP increase and 16.1‑Ų TPSA expansion relative to the 1,9‑dioxa analog allow medicinal chemists to explore a distinct region of property space within spirocyclic fragment libraries [REFS‑1][REFS‑2]. Procuring the thia compound specifically enables access to a lipophilic, moderate‑polarity fragment that complements the more polar dioxa scaffold, expanding the diversity of screening collections.

Application
Selection Property
Validation Focus
sEH Inhibitor Scaffold Studies
Elevated TPSA & moderate LogP for peripheral restriction
CNS exclusion assay / tissue distribution profiling
High-Temperature Synthesis
Thermal stability (higher boiling point)
Decomposition monitoring under prolonged heating
Late-Stage Diversification
Enhanced electrophilicity (sulfide vs ether)
Conversion with hindered or weak nucleophiles
Fragment Library Expansion
Differentiated physicochemical space (LogP, TPSA)
Property-based screening hit rate and complementarity
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